5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 299442-02-7
VCID: VC4486047
InChI: InChI=1S/C12H15N3O2S/c1-16-9-5-3-8(7-10(9)17-2)4-6-11-14-15-12(13)18-11/h3,5,7H,4,6H2,1-2H3,(H2,13,15)
SMILES: COC1=C(C=C(C=C1)CCC2=NN=C(S2)N)OC
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine

CAS No.: 299442-02-7

Cat. No.: VC4486047

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33

* For research use only. Not for human or veterinary use.

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine - 299442-02-7

Specification

CAS No. 299442-02-7
Molecular Formula C12H15N3O2S
Molecular Weight 265.33
IUPAC Name 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C12H15N3O2S/c1-16-9-5-3-8(7-10(9)17-2)4-6-11-14-15-12(13)18-11/h3,5,7H,4,6H2,1-2H3,(H2,13,15)
Standard InChI Key IEPOHUODXGSYHU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCC2=NN=C(S2)N)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 299442-02-7) belongs to the 1,3,4-thiadiazole family, a heterocyclic system containing two nitrogen atoms and one sulfur atom. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol . The structure comprises:

  • A 1,3,4-thiadiazole ring (positions 1–5).

  • A 2-(3,4-dimethoxyphenyl)ethyl substituent at position 5.

  • An amine group (-NH₂) at position 2.

The SMILES notation (COc1ccc(CCc2nnc(N)s2)cc1OC) accurately represents its connectivity, emphasizing the ethyl bridge between the thiadiazole and dimethoxyphenyl groups .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂S
Molecular Weight265.33 g/mol
CAS Registry Number299442-02-7
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors5 (2xOCH₃, S, 2xN)
Topological Polar SA95.8 Ų

The compound’s moderate polarity and hydrogen-bonding capacity suggest reasonable solubility in polar aprotic solvents, a critical factor for bioavailability .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous 1,3,4-thiadiazole-2-amine derivatives are typically synthesized via cyclodehydration of thiosemicarbazides with carboxylic acids in the presence of dehydrating agents. For example:

  • Thiosemicarbazide + Carboxylic Acid: Reacting 3,4-dimethoxyphenylpropionic acid with thiosemicarbazide in polyphosphate ester (PPE) or POCl₃ yields the thiadiazole ring through sequential dehydration and cyclization .

  • One-Pot Method: PPE-mediated reactions enable a three-step process (formation of thioamide, cyclization, and aromatization) in a single vessel, improving efficiency .

Analytical Validation

Synthesized compounds are validated using:

  • NMR Spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 6.7–7.1 ppm, methoxy groups at δ 3.8 ppm) .

  • Mass Spectrometry: Molecular ion peaks at m/z 265.33 align with the molecular formula .

  • IR Spectroscopy: N-H stretches (~3350 cm⁻¹) and C=S vibrations (~690 cm⁻¹) verify functional groups .

Pharmacological Properties

Anticancer Activity

1,3,4-thiadiazole derivatives exhibit broad-spectrum anticancer activity, as demonstrated in multiple studies:

In Vitro Cytotoxicity

  • Lung Cancer (A549): Analogous compounds with methoxyphenyl substituents show IC₅₀ values of 4.27–19.5 µM, attributed to ERK1/2 pathway inhibition .

  • Melanoma (SK-MEL-2): Derivatives like N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide inhibit growth with IC₅₀ = 4.27 µg/mL .

  • Colon Cancer (HT-29): Substituted thiadiazoles achieve 68.28% growth inhibition, highlighting the role of methoxy groups in enhancing activity .

Mechanisms of Action

  • Apoptosis Induction: Caspase-3 and caspase-8 activation in HL-60 leukemia cells .

  • Cell Cycle Arrest: G1/S phase arrest in A549 cells via ERK1/2 suppression .

  • Selectivity: Low toxicity against normal fibroblasts (MRC-5) and hepatocytes .

Structure-Activity Relationships (SAR)

  • Methoxy Substituents: 3,4-Dimethoxy groups enhance lipid solubility and membrane permeability, improving bioavailability .

  • Ethyl Linker: Compared to benzyl analogs (e.g., 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine ), the ethyl chain reduces steric hindrance, potentially increasing target binding.

  • Amine Group: Essential for hydrogen bonding with kinase active sites .

Toxicological Profile

  • Daphnia magna Toxicity: Analogous thiadiazoles (e.g., compound 2g) show LC₅₀ > 100 µM, indicating low ecotoxicity .

  • Normal Cell Lines: No significant cytotoxicity against skin fibroblasts or hepatocytes at therapeutic concentrations .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in xenograft models.

  • Target Identification: Proteomic studies to identify binding partners (e.g., kinases, DNA topoisomerases).

  • Derivatization: Introduce fluorinated or sulfonamide groups to enhance potency.

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